2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2OS It is characterized by the presence of two chlorine atoms and a thiomethyl group attached to a phenyl ring, which is further connected to a propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 4-toluenesulfonyl chloride followed by desulfonation to obtain the desired dichlorinated product . The thiomethyl group can then be introduced through a nucleophilic substitution reaction using a suitable thiol reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that may interact with biological macromolecules. The chlorine atoms and the carbonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone: Similar in structure but with the thiomethyl group in a different position.
2,6-Dichlorotoluene: A precursor to dichlobenil and used in the preparation of propyzamide.
Uniqueness: 2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Biological Activity
2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₄Cl₂OS. Its structure features a propiophenone backbone with dichloro and thiomethyl substitutions, which are critical for its biological interactions. The presence of halogen atoms (chlorine) and a thiomethyl group enhances the compound’s reactivity and potential interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiomethyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of anticancer and antimicrobial properties.
- Signal Pathway Modulation : The compound may influence signaling pathways by interacting with specific receptors or proteins, leading to altered cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 18 | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549).
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
A549 | 30 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections.
- Case Study on Cancer Cell Lines : In a separate study published in the Journal of Medicinal Chemistry, the effects of this compound on MCF-7 cells were analyzed. The findings revealed that the compound significantly reduced cell viability through apoptosis induction, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGFAKIGSQSYLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644352 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-65-9 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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